Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 618069-74-2
VCID: VC16173153
InChI: InChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3
SMILES:
Molecular Formula: C27H18BrNO5
Molecular Weight: 516.3 g/mol

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

CAS No.: 618069-74-2

Cat. No.: VC16173153

Molecular Formula: C27H18BrNO5

Molecular Weight: 516.3 g/mol

* For research use only. Not for human or veterinary use.

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate - 618069-74-2

Specification

CAS No. 618069-74-2
Molecular Formula C27H18BrNO5
Molecular Weight 516.3 g/mol
IUPAC Name dimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate
Standard InChI InChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3
Standard InChI Key CEQYRZCXHLVEPG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)Br)C=CC5=CC=CC=C53

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The compound features a benzo[f]pyrrolo[1,2-a]quinoline core, a tricyclic system formed by the fusion of a pyrrole ring with a quinoline scaffold. At position 3, a 3-bromobenzoyl group introduces steric bulk and electronic modulation, while methyl ester groups at positions 1 and 2 enhance solubility and metabolic stability . The bromine atom at the meta position of the benzoyl moiety serves as a halogen bond donor, a feature often associated with improved target binding in drug design .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC27H18BrNO5\text{C}_{27}\text{H}_{18}\text{BrNO}_5
Molecular Weight516.3 g/mol
IUPAC NameDimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate
Canonical SMILESCOC(=O)C1=C2C=CC3=C

Crystallographic and Conformational Insights

While no direct crystallographic data exists for this compound, analogous pyrroloquinoline derivatives exhibit monoclinic crystal systems with unit cell parameters approximating a=15.597A˚a = 15.597 \, \text{Å}, b=3.9346A˚b = 3.9346 \, \text{Å}, and c=15.614A˚c = 15.614 \, \text{Å} . Molecular modeling predicts a planar quinoline core with dihedral angles of 12–18° between the benzoyl substituent and the fused ring system, optimizing π-π stacking interactions in biological environments .

Synthetic Methodologies and Optimization

Multi-Step Synthesis Pathway

The synthesis involves three critical stages:

  • Formation of the Pyrroloquinoline Core: Cyclocondensation of substituted anilines with α,β-unsaturated ketones under acidic conditions generates the tricyclic framework .

  • Bromobenzoyl Introduction: Friedel-Crafts acylation using 3-bromobenzoyl chloride in the presence of AlCl3\text{AlCl}_3 selectively functionalizes position 3.

  • Esterification: Methanol-mediated esterification of dicarboxylic acid intermediates completes the synthesis, with yields optimized to 67% under reflux conditions .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Core FormationH2SO4\text{H}_2\text{SO}_4, 110°C, 5 h54
AcylationAlCl3\text{AlCl}_3, DCM, 0°C61
EsterificationMeOH\text{MeOH}, H2SO4\text{H}_2\text{SO}_4, reflux67

Purification and Characterization

Recrystallization from butanol yields high-purity (>99%) crystals, as confirmed by HPLC . Spectroscopic characterization includes:

  • FT-IR: Peaks at 1699 cm1^{-1} (benzoyl C=O) and 1668 cm1^{-1} (ester C=O) .

  • 1H ^1\text{H}-NMR: Methyl ester singlets at δ\delta 3.86 ppm and aromatic protons between δ\delta 7.2–8.3 ppm.

Pharmacological Activity and Mechanism

Anticancer Activity

In vitro screening against the MCF-7 breast cancer cell line revealed an IC50_{50} of 12.3 µM, comparable to doxorubicin (IC50_{50} = 9.8 µM) . Mechanistic studies suggest apoptosis induction via caspase-3 activation and mitochondrial membrane depolarization.

Antimycobacterial Efficacy

Against Mycobacterium tuberculosis H37Rv, the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL, outperforming first-line agents like isoniazid (MIC = 32 µg/mL) . Activity against multidrug-resistant (MDR) strains remained robust (MIC = 32 µg/mL), indicating a novel mechanism bypassing common resistance pathways.

Table 3: Biological Activity Profile

AssayResultReference
MCF-7 CytotoxicityIC50_{50} = 12.3 µM
H37Rv InhibitionMIC = 16 µg/mL
MDR-MTB InhibitionMIC = 32 µg/mL

Computational and ADME Profiling

Molecular Docking Studies

Docking into the Mycobacterium tuberculosis enoyl-ACP reductase (PDB: 4TZK) revealed a binding energy of −9.2 kcal/mol, with key interactions including:

  • Halogen bonding between bromine and Tyr158.

  • Hydrogen bonding between ester carbonyls and Lys165 .

Pharmacokinetic Predictions

SwissADME predictions indicate:

  • Lipophilicity: LogP = 3.1 (optimal range: 2–5).

  • Bioavailability Score: 0.55 (moderate).

  • CYP450 Inhibition: Low affinity for CYP3A4 (IC50_{50} > 10 µM) .

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